molecular formula C7H2ClFN2O5 B6299265 5-Fluoro-2,4-dinitrobenzoyl chloride CAS No. 393-92-0

5-Fluoro-2,4-dinitrobenzoyl chloride

Cat. No.: B6299265
CAS No.: 393-92-0
M. Wt: 248.55 g/mol
InChI Key: FMGICISRJWXODW-UHFFFAOYSA-N
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Description

5-Fluoro-2,4-dinitrobenzoyl chloride: is an organic compound with the molecular formula C7H3ClF2N2O4. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a fluorine atom at the 5-position and two nitro groups at the 2- and 4-positions. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2,4-dinitrobenzoyl chloride typically involves the nitration of 5-fluorobenzoyl chloride. The nitration process introduces nitro groups at the 2- and 4-positions of the benzene ring. The reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction conditions must be carefully controlled to ensure the selective introduction of nitro groups without over-nitration or decomposition of the starting material.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, concentration of reagents, and reaction time to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2,4-dinitrobenzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the benzoyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.

    Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Reduction Reactions: Common reducing agents include hydrogen gas with a palladium catalyst, or metal hydrides like sodium borohydride or lithium aluminum hydride.

Major Products Formed:

    Substitution Reactions: Amides, esters, and thioesters.

    Reduction Reactions: Amino derivatives of the original compound.

Scientific Research Applications

Chemistry: 5-Fluoro-2,4-dinitrobenzoyl chloride is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of fluorinated aromatic compounds, which are important in materials science and pharmaceuticals.

Biology and Medicine: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals. Its derivatives have been studied for their potential antitumor and antimicrobial activities.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and agrochemicals. Its reactivity makes it a valuable intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 5-Fluoro-2,4-dinitrobenzoyl chloride is primarily based on its reactivity towards nucleophiles. The electron-withdrawing effects of the nitro groups and the fluorine atom increase the electrophilicity of the carbonyl carbon in the benzoyl chloride group, making it highly susceptible to nucleophilic attack. This reactivity is exploited in various chemical synthesis processes to introduce functional groups into the benzene ring.

Comparison with Similar Compounds

    2,4-Dinitrobenzoyl chloride: Similar structure but lacks the fluorine atom at the 5-position.

    5-Fluoro-2-nitrobenzoyl chloride: Contains only one nitro group at the 2-position.

    5-Fluoro-4-nitrobenzoyl chloride: Contains only one nitro group at the 4-position.

Uniqueness: The presence of both fluorine and two nitro groups in 5-Fluoro-2,4-dinitrobenzoyl chloride makes it unique in terms of its reactivity and the types of reactions it can undergo. The combination of these substituents enhances its electrophilicity and allows for selective functionalization of the benzene ring, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

5-fluoro-2,4-dinitrobenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClFN2O5/c8-7(12)3-1-4(9)6(11(15)16)2-5(3)10(13)14/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMGICISRJWXODW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)[N+](=O)[O-])[N+](=O)[O-])C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClFN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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